N-(4-acetamidobutyl)acetamide

Crystallography Structural Biology Molecular Recognition

N-(4-acetamidobutyl)acetamide (CAS 3073-57-2; molecular formula C8H16N2O2; molecular weight 172.22 g/mol) is a symmetric diacetylated diamine, also known as N,N'-diacetylputrescine, tetramethylenebisacetamide (TMBA), and Acetamide, N,N'-1,4-butanediylbis-. It belongs to the class of N,N'-diacetylated aliphatic diamines, structurally comprising a four-carbon butyl spacer linking two terminal acetamide groups.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Cat. No. B13346273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidobutyl)acetamide
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCNC(=O)C
InChIInChI=1S/C8H16N2O2/c1-7(11)9-5-3-4-6-10-8(2)12/h3-6H2,1-2H3,(H,9,11)(H,10,12)
InChIKeyKFBMJMUYUQWEOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-acetamidobutyl)acetamide (CAS 3073-57-2) Compound Profile: Identity, Synonyms, and Baseline Procurement Specifications


N-(4-acetamidobutyl)acetamide (CAS 3073-57-2; molecular formula C8H16N2O2; molecular weight 172.22 g/mol) is a symmetric diacetylated diamine, also known as N,N'-diacetylputrescine, tetramethylenebisacetamide (TMBA), and Acetamide, N,N'-1,4-butanediylbis- . It belongs to the class of N,N'-diacetylated aliphatic diamines, structurally comprising a four-carbon butyl spacer linking two terminal acetamide groups . The compound is a known inducer of cellular differentiation and has been investigated for immunomodulatory properties [1].

N-(4-acetamidobutyl)acetamide (TMBA): Why Chain Length and Terminal Symmetry Preclude Generic Substitution


N-(4-acetamidobutyl)acetamide (TMBA) cannot be casually substituted by other diacetylated diamines or N-alkylacetamides, even those within the same compound class. Its four-carbon butyl spacer length dictates a specific molecular geometry—nearly planar within 0.2 Å with a torsion angle of -179(2)° for the central carbon chain [1]—that directly influences receptor interaction, metabolic processing, and biological potency. Direct comparative studies demonstrate that the six-carbon analog hexamethylenebisacetamide (HMBA) exhibits distinct functional profiles in B-lymphocyte assays, with TMBA showing quantitatively different inhibitory potency and c-myc suppression kinetics [2]. Moreover, N-monosubstituted acetamides lacking the symmetric bis-acetylated architecture possess fundamentally different hydrogen-bonding capacity and conformational flexibility [3], rendering them unsuitable replacements in applications requiring the precise spatial presentation of dual acetamide moieties.

Quantitative Differentiation of N-(4-acetamidobutyl)acetamide (TMBA): Head-to-Head Evidence vs. HMBA and Structural Analogs


Crystal Structure and Molecular Planarity: TMBA (C4 Spacer) Exhibits Near-Perfect Planarity for Defined Molecular Recognition

Single-crystal X-ray diffraction analysis of N,N'-(butane-1,4-diyl)diacetamide (TMBA) reveals the molecule is nearly planar within 0.2 Å, with a central chain torsion angle C(4)-C(7)-C(8)-C(9) of -179(2)° [1]. This near-planar geometry, governed by the four-carbon spacer length, contrasts with longer-chain analogs such as HMBA (C6 spacer), which adopt more folded or extended conformations due to additional methylene units. The planarity of TMBA constrains the spatial orientation of the terminal acetamide groups, potentially affecting hydrogen-bonding donor/acceptor geometry and receptor-binding complementarity relative to analogs with odd-numbered or longer carbon chains.

Crystallography Structural Biology Molecular Recognition

B-Lymphocyte Proliferation Inhibition: TMBA (C4) Demonstrates Activity Equivalent to HMBA (C6) but with Distinct Chain-Length Selectivity

In direct comparative in vitro studies of human B-lymphocyte activation, both TMBA (N,N'-diacetylputrescine; C4 spacer) and its six-carbon analog HMBA inhibited the proliferative response to anti-μ and formalinized Cowan I strain Staphylococcus aureus (SAC) stimulation in a dose-dependent manner [1]. Notably, the antiproliferative effect was specific to anti-μ/SAC activation; B-cell growth factor-stimulated proliferation was minimally inhibited by either compound, and neither affected PHA-stimulated human T-cells or transformed human B-cells [1]. This establishes TMBA and HMBA as functionally comparable in this specific assay context, while structurally distinct in chain length—a factor that may influence differential metabolic stability, cellular uptake kinetics, or off-target profiles.

Immunology B-cell Biology Polyamine Pharmacology

c-myc Oncogene Suppression: TMBA Inhibits c-myc Expression by >90% in Activated Human B-Cells

Direct comparative studies demonstrate that diacetylputrescine (TMBA) and its analog hexamethylenebisacetamide (HMBA) inhibit c-myc oncogene expression in activated human B-lymphocytes [1]. Both TMBA and HMBA suppress c-myc expression and subsequently inhibit B-cell activation by greater than 90% [1]. This transcriptional regulation occurs downstream of the activation signal, positioning TMBA as a tool compound for dissecting c-myc-dependent pathways in B-cell biology. The quantitative equivalence between TMBA and HMBA in this assay indicates that the bis-acetylated diamine scaffold—rather than chain length alone—drives c-myc suppression, though differential pharmacokinetic properties between C4 and C6 analogs may influence in vivo applicability.

Oncology Gene Regulation Polyamine Signaling

Natural Killer Cell Activation In Vivo: TMBA Enhances Cytolytic Activity 2- to 3-Fold at 100 mg/kg

In vivo administration of TMBA (N,N'-diacetylputrescine, DAP) at a single intraperitoneal dose of 100 mg/kg enhanced splenic and nonadherent peritoneal natural killer (NK) cell cytolytic activity 2- to 3-fold against YAC-1 and MCA-38 tumor target cells [1]. Cytolytic activity peaked 3 days post-injection. TMBA treatment increased the frequency of asialo-GM1-positive splenocytes from 5% (vehicle control) to 15%, confirming expansion of the NK cell population [1]. In a murine MCA-38 tumor model, TMBA treatment increased survival time by 37% and cured 10% of tumor-bearing animals; intrasplenic injection of MCA-38 cells followed by TMBA reduced both the number and size of hepatic metastases [1]. The antitumor effect was eliminated by anti-asialo-GM1 antibody pretreatment or in NK cell-deficient beige (bg/bg) mice, establishing NK cell mediation of the observed activity.

Immuno-oncology NK Cell Biology Tumor Immunity

N-(4-acetamidobutyl)acetamide (TMBA): Evidence-Backed Research Applications and Procurement-Relevant Use Cases


Cellular Differentiation Induction Studies in Erythroleukemia Models

TMBA is established as a known inducer of cellular differentiation [5]. Researchers investigating Friend erythroleukemia cell differentiation or related hematopoietic differentiation pathways should procure TMBA specifically rather than other diacetylated diamines, as differentiation-inducing capacity may vary with spacer length. The compound's metabolic fate in erythroleukemia cells has been characterized [2], providing a foundation for mechanistic studies. Users should verify the CAS number (3073-57-2) and synonym (N,N'-diacetylputrescine) upon procurement to avoid substitution with N1,N8-diacetylspermidine or other polyamine derivatives.

B-Lymphocyte Activation and c-myc Regulation Studies

For investigators examining c-myc oncogene regulation in B-lymphocytes, TMBA provides a validated tool compound with direct comparative data against HMBA [5]. The >90% inhibition of c-myc expression and B-cell activation [5] establishes TMBA as appropriate for mechanistic studies of B-cell signaling. Importantly, the specificity of TMBA for anti-μ/SAC-mediated B-cell activation—with minimal effects on BCGF-stimulated proliferation or T-cell responses [5]—makes it suitable for pathway-selective interrogation. Researchers requiring C4 spacer specificity (e.g., for structure-activity relationship studies of polyamine analogs) should select TMBA over HMBA.

Natural Killer Cell and Tumor Immunity Research

TMBA demonstrates quantifiable in vivo immunomodulatory activity, including 2- to 3-fold NK cell cytolytic enhancement, increased asialo-GM1+ splenocyte frequency from 5% to 15%, and 37% survival extension in murine tumor models [5]. These data support TMBA's use as a positive control or reference compound in NK cell biology and tumor immunology studies. Researchers should note that the activity is NK cell-mediated, as demonstrated by abrogation with anti-asialo-GM1 antibodies and in NK-deficient beige mice [5]. Procurement of authentic TMBA (CAS 3073-57-2) is essential, as structurally related analogs (e.g., HMBA) lack equivalent in vivo validation data for NK cell potentiation.

Crystallography and Conformational Analysis of Bis-Acetamide Scaffolds

TMBA's well-characterized crystal structure—orthorhombic, space group Aba2, with near-planar geometry (torsion angle -179(2)°, planar within 0.2 Å) and nearest intermolecular distance of 3.647 Å between O(3) and C(4) [5]—makes it a suitable reference compound for crystallographic studies of bis-acetamides and diacetylated diamines. Researchers conducting conformational analysis or developing force field parameters for N-alkylacetamides may use TMBA as a benchmark C4 symmetric diacetamide. The defined solid-state packing, governed primarily by van der Waals interactions [5], provides a baseline for comparing longer-chain analogs (e.g., HMBA) or N-monosubstituted acetamides.

Technical Documentation Hub

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